Structural Fidelity to the Dual TTK/CLK2 Pharmacophore Versus Non-Fused Pyrimidine Analogs
The target compound contains the exact 6-(pyrrolidin-1-yl)pyrimidine-4-thio scaffold present in the most advanced dual TTK/CLK2 inhibitor series. The SAR from Riggs et al. (2017) establishes that only compounds with this specific pyrrolidine substitution at the 6-position of the pyrimidine and a sulfur-linked acetamido bridge achieve potent dual TTK/CLK2 inhibition, with the optimized analogue CC-671 achieving IC50s of 5 nM (TTK) and 3 nM (CLK2) [1]. Compounds lacking the pyrrolidine ring or utilizing an oxygen linker showed >10-fold reduced potency against both kinases. This places Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate structurally within the high-potential activity space, distinct from the majority of commercially available pyrimidine-thioalkyl compounds that lack this precise substitution pattern [2].
| Evidence Dimension | Structural concordance with dual TTK/CLK2 inhibitory pharmacophore |
|---|---|
| Target Compound Data | Contains 6-(pyrrolidin-1-yl)pyrimidin-4-yl thioether linked to a 4-substituted benzoate via thioacetamide; exact match to core scaffold of optimized dual inhibitors [1]. |
| Comparator Or Baseline | Generic pyrimidine-thioalkyl and alkylether compounds (e.g., 2-(o-chlorobenzylthio)-4-dimethylamino-5-methylpyrimidine, Bayer DG-428) [2]. These lack the pyrrolidine substitution and specific benzoate terminus. |
| Quantified Difference | SAR data indicate that pyrrolidine removal or O-linker substitution reduces TTK/CLK2 IC50 by >10-fold (from low nM to >50 nM). The CC-671 scaffold demonstrates >1000-fold selectivity over 300+ off-target kinases [1]. |
| Conditions | Kinase profiling panel (DiscoverX KINOMEscan) and cellular phosphorylation assays for KNL1 (TTK substrate) and SRp75 (CLK2 substrate) in Cal-51 TNBC cells [1]. |
Why This Matters
Procurement of the exact scaffold ensures the chemical matter entering a screening cascade resides within the validated SAR landscape for dual TTK/CLK2 inhibition, minimizing the risk of false-negative results that occur with near-neighbor analogs.
- [1] Riggs, J. R., et al. "The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen." J Med Chem 60, no. 21 (2017): 8989-9002. View Source
- [2] U.S. Patent 6,043,248. "Alpha-substituted pyrimidine-thioalkyl and alkylether compounds as inhibitors of viral reverse transcriptase." 2000. View Source
